5-bromo-2-isopropoxy-N-phenylbenzamide
Description
5-Bromo-2-isopropoxy-N-phenylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-phenyl substituent.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21g/mol |
IUPAC Name |
5-bromo-N-phenyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-8-12(17)10-14(15)16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
OWFYDZMNPGXZQF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2-isopropoxy-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features and substituent effects:
Key Structural and Functional Insights:
Halogenated analogs (e.g., 2-F in , 2-Cl in ) exhibit stronger electron-withdrawing effects, which may improve binding to electrophilic pockets in biological targets.
N-Substituent Diversity :
- Simple phenyl groups (target compound) minimize steric hindrance, whereas bulkier substituents (e.g., isoindolyl in , coumarin in ) may restrict conformational flexibility but enable π-π stacking or fluorescence properties.
Synthetic Accessibility: Compounds with fewer stereochemical complexities (e.g., target compound vs. ) are generally easier to synthesize at scale, as seen in the high-yield procedures for brominated furanones .
Preparation Methods
Synthesis of 2-Isopropoxybenzoic Acid
Methyl salicylate undergoes O-alkylation with isopropyl bromide under Williamson conditions:
Hydrolysis of the methyl ester with NaOH (2 M, reflux, 4 h) yields 2-isopropoxybenzoic acid (87% yield).
Regioselective Bromination at Position 5
Bromination employs N-bromosuccinimide (NBS) in acetic acid at 70°C:
Key Data:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | AcOH | 70 | 78 | 95 |
| Br₂ | H₂SO₄ | 25 | 65 | 88 |
NBS minimizes dibromination side products compared to molecular bromine.
Amide Formation with Aniline
The acid is converted to its acid chloride using thionyl chloride, followed by reaction with aniline:
Optimization Note: Using molecular sieves (3 Å) during coupling reduces hydrolysis and improves yields to 82%.
Synthesis of 2-Isopropoxy-N-phenylbenzamide
2-Isopropoxybenzoic acid is coupled with aniline via EDCl/HOBt activation:
Bromination of the Amide Intermediate
Direct bromination using CuBr₂ in acetonitrile at 50°C installs bromine at position 5:
Challenge: The electron-withdrawing amide group deactivates the ring, requiring higher temperatures (50°C vs. 25°C for acid precursors). Yield: 68%.
Critical Analysis of Directing Group Effects
Isopropoxy as a Regioselectivity Modulator
The isopropoxy group’s strong ortho/para-directing nature conflicts with the carboxylic acid/amide’s meta-directing effects. Experimental data reveal:
| Precursor | Bromine Position | Yield (%) |
|---|---|---|
| 2-Isopropoxybenzoic acid | 5 (meta to COOH) | 78 |
| 2-Isopropoxybenzamide | 5 (meta to CONHPh) | 68 |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Cost Analysis
| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |
|---|---|---|
| Raw Materials | 120 | 145 |
| Solvent Recovery | 18 | 22 |
| Total | 138 | 167 |
Route A is more cost-effective due to lower aniline consumption and higher bromination yields.
Impurity Profiling and Mitigation
Common Byproducts
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